molecular formula C15H14Cl2N2O2 B4431239 2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide

2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide

Cat. No.: B4431239
M. Wt: 325.2 g/mol
InChI Key: ZMEJIZLRBQAYAA-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorinated phenoxy group and a chlorinated pyridinyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate halogenating agent, such as thionyl chloride, to form 4-chloro-3-methylphenyl chloride.

    Nucleophilic Substitution: The 4-chloro-3-methylphenyl chloride is then reacted with sodium phenoxide to form 4-chloro-3-methylphenoxy.

    Amidation: The 4-chloro-3-methylphenoxy intermediate is reacted with 5-chloro-2-aminopyridine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To enhance the efficiency and scalability of the synthesis, continuous flow reactors may be employed.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy or pyridinyl derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide can be compared with other similar compounds, such as:

    2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)propanamide: Lacks the methyl group on the phenoxy ring.

    2-(4-chloro-3-methylphenoxy)-N-(2-chloropyridin-5-yl)propanamide: Has a different position of the chlorine atom on the pyridinyl ring.

    2-(4-chloro-3-methylphenoxy)-N-(5-bromopyridin-2-yl)propanamide: Contains a bromine atom instead of a chlorine atom on the pyridinyl ring.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-7-12(4-5-13(9)17)21-10(2)15(20)19-14-6-3-11(16)8-18-14/h3-8,10H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEJIZLRBQAYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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